Ferrocene,1'-bis(methoxycarbonyl)-

Description

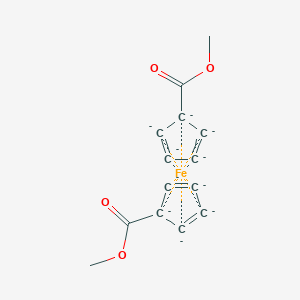

Structure

2D Structure

Properties

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOAQYYFPOGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6FeO4-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-95-6 | |

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 1,1 Bis Methoxycarbonyl Ferrocene

Established Synthetic Routes to 1,1'-Bis(methoxycarbonyl)ferrocene

The synthesis of 1,1'-bis(methoxycarbonyl)ferrocene, a key derivative of ferrocene (B1249389), is approached through several established methodologies. These routes primarily involve either the direct modification of the ferrocene core followed by esterification or the conversion of a pre-functionalized precursor like ferrocene-1,1'-dicarboxylic acid.

Direct functionalization of ferrocene to introduce carbonyl groups, followed by esterification, is a common strategy. One of the most prevalent methods is the Friedel-Crafts acylation. mdpi.comkookmin.ac.krresearchgate.net This reaction typically involves treating ferrocene with an acylating agent in the presence of a Lewis acid catalyst. For instance, reacting ferrocene with acetic anhydride and phosphoric acid can yield acetylferrocene, which can be further oxidized and esterified. magritek.commit.edu

Another direct approach involves the monolithiation of ferrocene using reagents like t-butyllithium, followed by quenching with an electrophile such as carbon dioxide to form a carboxylic acid, which is then esterified. rsc.org

A specific example of direct functionalization leading to a related diester involves the reaction of 1,1'-bis(hydroxymethyl)ferrocene with methanol and acetic acid to first produce 1,1'-bis(methoxymethyl)ferrocene. This intermediate is then reacted with 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene and boron trifluoride etherate to yield 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene. nih.gov

| Starting Material | Reagents | Product | Citation |

| Ferrocene | 1. Acetic anhydride, Phosphoric acid; 2. Oxidizing agent; 3. Methanol, Acid catalyst | 1,1'-Bis(methoxycarbonyl)ferrocene | magritek.commit.edu |

| 1,1'-Bis(hydroxymethyl)ferrocene | 1. Methanol, Acetic acid; 2. 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene, BF3—OEt2 | 1,1'-Bis(2-methoxycarbonyl-2-methylpropyl)ferrocene | nih.gov |

A more convergent and often higher-yielding approach involves the use of ferrocene-1,1'-dicarboxylic acid as a direct precursor. This dicarboxylic acid can be synthesized by oxidizing 1,1'-diacetylferrocene. alfa-chemical.com The oxidation can be carried out using sodium hypochlorite solution under controlled temperature conditions. alfa-chemical.com Once obtained, ferrocene-1,1'-dicarboxylic acid can be readily esterified to 1,1'-bis(methoxycarbonyl)ferrocene.

The esterification is typically achieved by reacting the dicarboxylic acid with methanol in the presence of an acid catalyst. This method is advantageous as it separates the functionalization of the cyclopentadienyl (B1206354) rings from the ester formation, often leading to cleaner reactions and easier purification.

| Precursor | Reagents for Esterification | Product | Citation |

| Ferrocene-1,1'-dicarboxylic acid | Methanol, Acid catalyst | 1,1'-Bis(methoxycarbonyl)ferrocene | dtu.dk |

Optimization of reaction conditions is crucial for maximizing the yield and purity of 1,1'-bis(methoxycarbonyl)ferrocene. For the synthesis of the precursor, ferrocene-1,1'-dicarboxylic acid, from 1,1'-diacetylferrocene, the optimal reaction temperature and molar ratio of reactants have been investigated. alfa-chemical.com A study found that an optimal temperature of 50 °C and a molar ratio of 1:2.3 (1,1'-diacetylferrocene to sodium hypochlorite) provided the best results. alfa-chemical.com

In the context of Friedel-Crafts acylation of ferrocene, the choice of Lewis acid and solvent can significantly impact the outcome. For example, using aluminum chloride with succinic anhydride in dichloroethane has been employed for the synthesis of 1,1'-bis(3-carboxypropionyl)ferrocene, a related dicarboxylic acid. mdpi.com The reaction time and temperature are critical parameters, with a 48-hour reaction at room temperature being reported. mdpi.com

Mechanochemical methods have also been explored for the synthesis of ferrocene derivatives, which can offer advantages in terms of reduced solvent use and potentially milder reaction conditions. researchgate.net For instance, the synthesis of ferrocene itself from potassium cyclopentadienide and iron(II) chloride can be achieved by ball milling. researchgate.net

Furthermore, the use of "click" chemistry and copper(I)-templated syntheses have been optimized for creating complex ferrocene-containing structures, indicating the potential for applying such efficient reactions to the synthesis of functionalized ferrocenes. researchgate.net

| Reaction | Key Optimization Parameters | Reported Yield | Citation |

| Oxidation of 1,1'-diacetylferrocene | Temperature: 50 °C; Molar ratio (substrate:NaClO): 1:2.3 | Not specified | alfa-chemical.com |

| Friedel-Crafts acylation of ferrocene with succinic anhydride | Reaction time: 48 h; Temperature: Room temperature | 72% for 1,1'-bis(3-carboxypropenoyl)ferrocene | mdpi.com |

| Synthesis of 1,1'-ferrocenedisulfonyl chloride | Column chromatography purification | 84% | nih.gov |

Derivatization Chemistry of Methoxycarbonyl Functionalities

The methoxycarbonyl groups in 1,1'-bis(methoxycarbonyl)ferrocene are versatile handles for further chemical transformations, allowing for the synthesis of a wide array of ferrocene derivatives with tailored properties.

The ester groups of 1,1'-bis(methoxycarbonyl)ferrocene can be hydrolyzed back to the corresponding carboxylic acids. This reaction is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. dtu.dk This selective hydrolysis is a fundamental transformation that allows for the subsequent formation of other functional groups. The resulting ferrocene-1,1'-dicarboxylic acid is a valuable building block in its own right. biomedpharmajournal.org

The methoxycarbonyl groups can be converted into amides and other esters through various coupling reactions. Amidation can be achieved by first converting the ester to the carboxylic acid, which is then activated and reacted with an amine. ruzickadays.eu Common coupling agents for amidation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (HOBt). ruzickadays.eu

Direct conversion from the ester is also possible through aminolysis, although this often requires harsh conditions. A more common route is the conversion of the precursor dicarboxylic acid to the diacyl chloride, 1,1'-bis(chlorocarbonyl)ferrocene, which readily reacts with amines or alcohols to form amides and esters, respectively. biomedpharmajournal.org For example, 1,1'-bis(chlorocarbonyl)ferrocene has been reacted with cholesterol to form a diester derivative. biomedpharmajournal.org This highlights the utility of the dicarboxylic acid, accessible from the diester, as a versatile intermediate.

| Transformation | Reagents | Product Type | Citation |

| Hydrolysis | 1. NaOH(aq); 2. HCl(aq) | Dicarboxylic acid | dtu.dk |

| Amidation (from carboxylic acid) | EDC, HOBt, Amine | Diamide | ruzickadays.eu |

| Esterification (from acyl chloride) | Alcohol, Base | Diester | biomedpharmajournal.org |

Reduction and Oxidation Transformations

The redox chemistry of the ferrocene moiety within 1,1'-bis(methoxycarbonyl)ferrocene is a key aspect of its reactivity. The electron-withdrawing nature of the two methoxycarbonyl substituents significantly influences the oxidation potential of the iron center and provides functional handles for reduction reactions.

Oxidation:

The oxidation of 1,1'-bis(methoxycarbonyl)ferrocene from its Fe(II) state to the Fe(III) ferrocenium (B1229745) ion has been the subject of detailed kinetic studies. The kinetics of the outer-sphere oxidation of 1,1'-bis(methoxycarbonyl)ferrocene by the substitutionally labile hexakis(N,N-dimethylformamide)iron(III) perchlorate (B79767), [Fe(dmf)₆][ClO₄]₃, in acetonitrile (B52724) has been investigated. beilstein-journals.orgnih.gov In this solvent, the primary reactive oxidant species are [Fe(dmf)₃(MeCN)₃]³⁺ and [Fe(dmf)₄(MeCN)₂]³⁺, which are formed in fast pre-equilibria. beilstein-journals.orgnih.gov

A comparative study revealed that while 1,1'-bis(methoxycarbonyl)ferrocene and [Fe(tmphen)₃]²⁺ (where tmphen is 3,4,7,8-tetramethyl-1,10-phenanthroline) have nearly identical oxidation potentials, their reaction rates with the Fe(III) oxidant differ. rsc.org The rate constants for the reaction with [Fe(tmphen)₃]²⁺ are approximately three times greater than those for 1,1'-bis(methoxycarbonyl)ferrocene. rsc.org This difference in reactivity is not attributed to electronic effects but rather to the different charge types of the reactants (0/3+ for the ferrocene derivative versus 2+/3+ for the tmphen complex) and slightly higher bond distortional barriers for the oxidation of 1,1'-bis(methoxycarbonyl)ferrocene. nih.govrsc.org

The reaction is also sensitive to the presence of other ions. The addition of tetrabutylammonium salts with anions such as BF₄⁻ and CF₃SO₃⁻ was found to significantly slow down the oxidation reaction, whereas salts with ClO₄⁻ and PF₆⁻ anions had virtually no effect on the observed rate constants. nih.gov

| Oxidant | Solvent | Temperature | Key Findings |

|---|---|---|---|

| [Fe(dmf)₆][ClO₄]₃ | Acetonitrile (MeCN) | 25°C | The reactive species are solvated complexes: [Fe(dmf)₃(MeCN)₃]³⁺ and [Fe(dmf)₄(MeCN)₂]³⁺. beilstein-journals.orgnih.gov |

| [Fe(dmf)₆][ClO₄]₃ | Acetonitrile (MeCN) | 25°C | Rate constants are ~3x lower than for [Fe(tmphen)₃]²⁺ due to charge type differences and bond distortional barriers. rsc.org |

| [Fe(dmf)₆][ClO₄]₃ with added salts | Acetonitrile (MeCN) | 25°C | Reaction is slowed by BF₄⁻ and CF₃SO₃⁻ anions, but unaffected by ClO₄⁻ and PF₆⁻. nih.gov |

Reduction:

The reduction of the ester functional groups of 1,1'-bis(methoxycarbonyl)ferrocene to the corresponding diol, 1,1'-bis(hydroxymethyl)ferrocene, is a fundamental transformation. This conversion is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). While this is a standard procedure in organic synthesis for the reduction of esters to alcohols, specific literature detailing this exact transformation for 1,1'-bis(methoxycarbonyl)ferrocene is not abundant. However, the resulting product, 1,1'-bis(hydroxymethyl)ferrocene, is a well-known and versatile intermediate in ferrocene chemistry. nist.gov It serves as a precursor for various ligands and polymers. For instance, it undergoes base-catalyzed nucleophilic addition to alkynes to produce ferrocene diethenyl ethers. researchgate.net

Regioselective and Stereoselective Syntheses of Chiral Ferrocene, 1'-bis(methoxycarbonyl)- Derivatives

The synthesis of chiral ferrocene derivatives is of great interest due to their widespread application as ligands in asymmetric catalysis. acs.org Ferrocenes can possess planar chirality, which arises from the non-symmetrical substitution pattern on one or both cyclopentadienyl rings. The direct, highly enantioselective synthesis of 1,1'-disubstituted planar chiral ferrocenes remains a synthetic challenge.

Methodologies for synthesizing planar chiral ferrocenes often rely on several key strategies:

Chiral Auxiliaries: A chiral auxiliary is attached to the ferrocene, which directs subsequent substitution reactions in a diastereoselective manner before being cleaved.

Asymmetric Metalation: A prochiral ferrocene is deprotonated using a chiral base (e.g., a lithium amide or (−)-sparteine), followed by quenching with an electrophile to yield an enantiomerically enriched product.

Catalytic Asymmetric C-H Functionalization: A transition-metal catalyst with a chiral ligand is used to directly functionalize a C-H bond on the ferrocene ring enantioselectively. nih.govnih.gov

While there is extensive literature on the synthesis of 1,2- and 1,3-disubstituted planar chiral ferrocenes, specific examples starting from or yielding chiral derivatives of 1,1'-bis(methoxycarbonyl)ferrocene are not well-documented. nih.govacs.org The methoxycarbonyl group is not a strong directing group for ortho-lithiation compared to groups like amides or sulfoxides. Therefore, a common strategy would involve the chemical modification of the ester groups into more effective directing groups. For example, 1,1'-bis(methoxycarbonyl)ferrocene could be converted to the corresponding bis-amide, which could then undergo a directed, stereoselective functionalization reaction.

| Strategy | Description | Potential Application to Target Compound |

|---|---|---|

| Asymmetric Directed ortho-Metalation | A directing group on the ferrocene coordinates to an organolithium reagent complexed with a chiral ligand (like (-)-sparteine), leading to enantioselective deprotonation and subsequent functionalization. | The methoxycarbonyl groups would likely need to be converted to stronger directing groups, such as amides, to be effective. |

| Palladium-Catalyzed Asymmetric C-H Activation | A Pd(II) catalyst with a chiral ligand (e.g., a monoprotected amino acid) can effect enantioselective C-H bond activation and coupling with various partners. nih.gov | This approach typically requires a directing group. The utility of the ester group as a director in this context is not established. |

| Kinetic Resolution | A racemic mixture of a chiral ferrocene derivative is reacted with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the separation of the unreacted, enantiomerically enriched substrate. | A racemic, chiral derivative of 1,1'-bis(methoxycarbonyl)ferrocene could potentially be resolved using this method. |

Transition-Metal-Catalyzed Functionalizations Utilizing Ferrocene, 1'-bis(methoxycarbonyl)-

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex ferrocene derivatives in an atom- and step-economical manner. rsc.org These reactions allow for the direct formation of C-C and C-heteroatom bonds at positions that might be difficult to access through classical methods.

A predominant strategy in this field is the use of a directing group attached to the ferrocene scaffold. researchgate.net The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond (typically at the ortho-position), which facilitates its cleavage and subsequent functionalization. Amide groups have proven to be particularly effective as directing groups in the C-H functionalization of ferrocene derivatives. researchgate.net

The direct use of 1,1'-bis(methoxycarbonyl)ferrocene as a substrate in such reactions is not widely reported. The carbonyl oxygen of the ester group is a relatively weak Lewis base and is generally not considered an effective directing group for C-H activation processes compared to amides, pyridyls, or sulfoxides.

However, potential pathways for its use can be envisioned:

Modification into a Directing Group: As mentioned previously, the methoxycarbonyl groups could be converted into more potent directing groups. For instance, reaction with a suitable amine would yield a bis-amide, which could then be used in a variety of known palladium-, rhodium-, or cobalt-catalyzed C-H functionalization reactions.

Use in Non-Directed Reactions: Some catalytic systems can functionalize ferrocene C-H bonds without a directing group, although these often suffer from a lack of regioselectivity, leading to mixtures of products.

Ligand Modification: The reduced form, 1,1'-bis(hydroxymethyl)ferrocene, can be converted into diphosphine ligands (after conversion of the hydroxyls to phosphines). These ligands are crucial in transition-metal catalysis, although in this case, the ferrocene derivative is part of the catalyst system rather than the substrate.

| Catalyst System | Directing Group (Example) | Transformation | Relevance to Target Compound |

|---|---|---|---|

| Palladium(II) | Amide, Pyridyl | Arylation, Olefination, Alkylation | Applicable after conversion of ester groups to a suitable directing group. researchgate.net |

| Rhodium(III) | Amide, Carboxylic Acid | Annulation, Alkenylation | The corresponding 1,1'-dicarboxylic acid could potentially be used directly. |

| Cobalt(III) / Copper(II) | Amide | Amination, Alkoxylation | Represents a more sustainable approach using 3d metals, but still requires a strong directing group. rsc.org |

Electrochemical Properties and Redox Behavior of 1,1 Bis Methoxycarbonyl Ferrocene

Fundamental Redox Potentials and Reversibility of 1,1'-Bis(methoxycarbonyl)ferrocene/Ferrocenium (B1229745) Couple

The 1,1'-bis(methoxycarbonyl)ferrocene/ferrocenium couple exhibits a reversible one-electron oxidation process. beilstein-journals.org In cyclic voltammetry studies conducted in a 0.1 M CH₂Cl₂ solution of [n-Bu₄N][B(C₆F₅)₄], the compound shows essentially reversible behavior. beilstein-journals.org The redox couple is reported to be chemically stable under electrolysis conditions. beilstein-journals.org

The introduction of the two methoxycarbonyl groups results in a significant anodic shift of the oxidation potential compared to unsubstituted ferrocene (B1249389). beilstein-journals.org For instance, the half-wave potential (E₁/₂) of 1,1'-bis(methoxycarbonyl)ferrocene is approximately 510 mV versus the ferrocene/ferrocenium (FcH/FcH⁺) couple. beilstein-journals.org This shift highlights the electron-withdrawing nature of the ester groups, which makes the iron center more difficult to oxidize.

The reversibility of the redox process is a key feature, with the ratio of the reductive and oxidative peak currents being close to one across various scan rates, indicating a high degree of chemical stability for both the neutral molecule and its corresponding ferrocenium cation. nih.gov

| Parameter | Value | Conditions | Reference |

| E₁/₂ vs FcH/FcH⁺ | ~510 mV | 0.1 M [n-Bu₄N][B(C₆F₅)₄] in CH₂Cl₂ | beilstein-journals.org |

Influence of Ester Groups on Electrochemical Potential (Hammett Correlations)

The electron-withdrawing nature of the methoxycarbonyl substituents significantly impacts the electrochemical potential of the ferrocene core. This influence can be quantified and correlated using Hammett constants (σ), which provide a measure of the electronic effect of substituents on a reaction center. beilstein-journals.orglibretexts.org

For substituted ferrocenes, a linear relationship is often observed between the half-wave potential (E₁/₂) and the sum of the Hammett constants (Σσ) for the substituents. beilstein-journals.org However, for polysubstituted ferrocenes like 1,1'-bis(methoxycarbonyl)ferrocene, a simple summation of the para-Hammett constants (σₚ) does not yield a satisfactory linear correlation. beilstein-journals.org This is because the electronic influence of a substituent depends on its position on the cyclopentadienyl (B1206354) ring.

A more accurate correlation is achieved by considering the different positions of the ester groups. The influence of a methoxycarbonyl group in the 1- or 1'-position is best described by the para-Hammett constant (σₚ = 0.45). beilstein-journals.org In contrast, for substituents in the 3- or 3'-position, the meta-Hammett constant (σₘ = 0.37) is more appropriate. beilstein-journals.org By using the appropriate combination of σₚ and σₘ values, an excellent linear correlation between E₁/₂ and the sum of Hammett constants (Σσₚ/ₘ) can be established for a series of methoxycarbonyl-substituted ferrocenes. beilstein-journals.org This demonstrates that the position of the ester group is a critical determinant of its electronic effect on the redox potential of the ferrocene moiety.

Electron Self-Exchange Rates and Dynamics

The ferrocene/ferrocenium redox couple is known for its high electron self-exchange rates, typically in the range of 10⁶–10⁷ M⁻¹s⁻¹. beilstein-journals.org This rapid electron transfer is a desirable characteristic for applications such as redox mediation in organic electrosynthesis. beilstein-journals.org The electron self-exchange for ferrocene and its derivatives is remarkably independent of the solvent and electrolyte used. beilstein-journals.org

Spectroelectrochemical Analysis of 1,1'-Bis(methoxycarbonyl)ferrocene Redox States

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic and structural changes that occur during redox reactions. For 1,1'-bis(methoxycarbonyl)ferrocene, in-situ infrared and UV-Visible spectroelectrochemistry have been employed to characterize both the neutral and oxidized forms of the molecule. beilstein-journals.org

In-situ Infrared Spectroscopy for Carbonyl Vibrations

In-situ infrared (IR) spectroscopy is a powerful tool for probing the changes in vibrational modes of a molecule upon oxidation or reduction. For 1,1'-bis(methoxycarbonyl)ferrocene, the carbonyl (C=O) stretching vibration of the ester groups is a particularly informative spectroscopic marker. beilstein-journals.org

During the oxidation of 1,1'-bis(methoxycarbonyl)ferrocene to its corresponding ferrocenium cation, a shift in the energy of the C=O stretching vibration is observed. beilstein-journals.org This shift is a direct consequence of the change in electron density at the iron center, which is transmitted through the cyclopentadienyl rings to the methoxycarbonyl substituents. The energies of these C=O stretching vibrations correlate with the number of ester groups present in the ferrocene derivative. beilstein-journals.org The stability of the 1,1'-bis(methoxycarbonyl)ferrocene/ferrocenium redox couple under electrolysis conditions has been confirmed by these IR spectroelectrochemical studies. beilstein-journals.org

UV-Visible Spectroelectrochemistry for Electronic Transitions

UV-Visible (UV-Vis) spectroelectrochemistry provides insights into the electronic transitions of a molecule in its different redox states. The oxidation of ferrocene to the ferrocenium ion leads to characteristic changes in the UV-Vis spectrum. metrohm.comresearchgate.net Similarly, the oxidation of 1,1'-bis(methoxycarbonyl)ferrocene results in distinct spectral changes that can be monitored in situ.

The energies of the UV-Vis absorptions for both the neutral 1,1'-bis(methoxycarbonyl)ferrocene and its oxidized ferrocenium form have been shown to correlate with the number of ester groups. beilstein-journals.org These spectroelectrochemical methods have demonstrated the chemical stability of the redox couple under the conditions of electrolysis. beilstein-journals.org The analysis of the UV-Vis spectra at different applied potentials allows for the correlation of optical changes with the electrochemical oxidation and reduction of the ferrocene/ferrocenium couple. metrohm.com

Kinetics and Mechanisms of Electron Transfer Reactions Involving 1,1'-Bis(methoxycarbonyl)ferrocene

The kinetics of electron transfer reactions are crucial for understanding the reactivity of 1,1'-bis(methoxycarbonyl)ferrocene. Studies have investigated the outer-sphere oxidation of this compound by other redox agents.

One such study examined the oxidation of 1,1'-bis(methoxycarbonyl)ferrocene by hexakis(N,N-dimethylformamide)iron(III) perchlorate (B79767) in acetonitrile (B52724). rsc.org The reaction mechanism was determined to be outer-sphere, meaning that the inner coordination shells of the reactants remain intact during the electron transfer process. rsc.org The reactive species from the iron(III) salt in acetonitrile were identified as [Fe(dmf)₃(MeCN)₃]³⁺ and [Fe(dmf)₄(MeCN)₂]³⁺, which are formed in fast pre-equilibria. rsc.org

A comparison was made with the oxidation of [Fe(tmphen)₃]²⁺ (where tmphen is 3,4,7,8-tetramethyl-1,10-phenanthroline) by the same oxidant. rsc.org Since 1,1'-bis(methoxycarbonyl)ferrocene and [Fe(tmphen)₃]²⁺ have nearly identical oxidation potentials, the differences in their reactivity were primarily attributed to their different charge types (0/3+ for the ferrocene reaction versus 2+/3+ for the phenanthroline complex reaction). rsc.org The rate constants for the reaction involving [Fe(tmphen)₃]²⁺ were found to be about three times greater than those for the 1,1'-bis(methoxycarbonyl)ferrocene reaction when extrapolated to infinite ionic strength. rsc.org

Furthermore, the study observed an interesting effect of added anions on the reaction rate. Anions such as BF₄⁻ and CF₃SO₃⁻ significantly slowed down the reaction, while ClO₄⁻ and PF₆⁻ had a negligible effect on the experimental rate constants. rsc.org This highlights the role of the supporting electrolyte in modulating the kinetics of electron transfer reactions.

1,1'-Bis(methoxycarbonyl)ferrocene as a Redox Mediator in Organic Electrosynthesis

In the field of organic electrosynthesis, redox mediators play a crucial role by facilitating electron transfer between the electrode and the substrate. These mediators can help to lower the required overpotential, avoid the fouling of electrode surfaces, and enhance the selectivity of reactions. researchgate.net Ferrocene and its derivatives are particularly effective as redox mediators due to their robust and reversible one-electron redox behavior, chemical stability, and the ease with which their redox potential can be tuned through substitution on the cyclopentadienyl rings. beilstein-journals.orgmdpi.com

1,1'-Bis(methoxycarbonyl)ferrocene is a prominent example of a tailored ferrocene derivative designed for redox mediation. beilstein-journals.org The introduction of electron-withdrawing methoxycarbonyl groups onto both cyclopentadienyl rings significantly influences its electrochemical properties, making it a more potent oxidizing agent compared to unsubstituted ferrocene. beilstein-journals.orgpsu.edu This tailored redox potential allows for its application in specific synthetic transformations that require a precise level of oxidative strength. beilstein-journals.org

Detailed Research Findings

Research has focused on understanding how systematic substitution on the ferrocene core allows for the fine-tuning of the electrochemical potential. A study on a series of ferrocenyl esters, including 1,1'-bis(methoxycarbonyl)ferrocene, demonstrated a predictable relationship between the number of ester groups and the resulting half-wave potential (E₁/₂). beilstein-journals.org

Key characteristics that make 1,1'-bis(methoxycarbonyl)ferrocene a suitable redox mediator include:

Chemical Stability : The redox couple, consisting of the neutral ferrocene derivative and its corresponding ferrocenium cation, is chemically stable under electrolysis conditions. beilstein-journals.org

Fast Electron Self-Exchange : Ferrocene derivatives are known for their high electron self-exchange rates, a critical factor for efficient and rapid redox mediation in electrosynthetic processes. beilstein-journals.org

Adjusted Redox Potential : The presence of two methoxycarbonyl groups raises the redox potential significantly compared to ferrocene. Substitution at the 1- and 1'-positions with a methoxycarbonyl group increases the potential by approximately 250 mV for each group. beilstein-journals.org This positions 1,1'-bis(methoxycarbonyl)ferrocene in a useful potential range for mediating specific organic oxidations. beilstein-journals.org

Kinetic studies on the outer-sphere oxidation of 1,1'-bis(methoxycarbonyl)ferrocene have provided further insight into its reactivity. These investigations compare its electron-transfer kinetics to other redox agents, highlighting how factors like charge type and bond distortional barriers influence reaction rates. psu.edu Such fundamental studies are essential for optimizing its use in mediated electrosynthesis.

While ferrocene itself has been employed as a mediator for various transformations, including dehydrogenative coupling reactions and olefin hydroamidations, the use of substituted derivatives like 1,1'-bis(methoxycarbonyl)ferrocene allows for greater control over the reaction's thermodynamic requirements. beilstein-journals.org The ability to create a library of mediators with a wide range of potentials enables the selective oxidation of a diverse array of substrates. beilstein-journals.org

Below is an interactive table summarizing the electrochemical data for a series of methoxycarbonyl-substituted ferrocenes, illustrating the tunable nature of these redox mediators.

Electrochemical Potentials of Methoxycarbonyl-Substituted Ferrocenes

| Compound | Number of Methoxycarbonyl Groups | E₁/₂ (mV vs FcH/FcH⁺) |

|---|---|---|

| Ferrocene (FcH) | 0 | 0 |

| 1-Methoxycarbonylferrocene | 1 | 250 |

| 1,1'-Bis(methoxycarbonyl)ferrocene | 2 | 500 |

| 1,1',3-Tris(methoxycarbonyl)ferrocene | 3 | 700 |

| 1,1',3,3'-Tetrakis(methoxycarbonyl)ferrocene | 4 | 900 |

Data sourced from a study on polysubstituted ferrocenes as tunable redox mediators. beilstein-journals.org

Coordination Chemistry and Supramolecular Assemblies of 1,1 Bis Methoxycarbonyl Ferrocene Analogues

Design and Synthesis of Metalloligands Incorporating Ferrocene (B1249389), 1'-bis(methoxycarbonyl)- Moieties

The design of metalloligands, which are ligands that already contain a metal atom, often begins with a stable and synthetically versatile core like ferrocene. The ester groups of Ferrocene, 1'-bis(methoxycarbonyl)- serve as convenient handles for further chemical modification. A common strategy involves the hydrolysis of the methoxycarbonyl groups to the corresponding 1,1'-ferrocenedicarboxylic acid. This diacid is a pivotal intermediate for a wide range of ligand syntheses.

For instance, 1,1'-ferrocenedicarboxylic acid can be reduced to 1,1'-ferrocenedimethanol using reducing agents like lithium aluminium hydride (LiAlH₄). nih.gov This diol can then be converted to 1,1'-bis(azidomethyl)ferrocene, a precursor for "click" chemistry reactions to introduce triazole-containing coordinating units. nih.gov Another approach is the conversion of the dicarboxylic acid into its corresponding dicarbonyl chloride, which can then react with amines to form amide-linked ligands. nih.gov These synthetic routes allow for the introduction of various donor atoms, such as nitrogen and phosphorus, creating multidentate ligands capable of coordinating to other metal centers. nih.govmdpi.com

A summary of synthetic strategies for metalloligands starting from 1,1'-ferrocenedicarboxylic acid is presented below:

| Starting Material | Reagents | Intermediate Product | Final Ligand Type |

| 1,1'-Ferrocenedicarboxylic acid | 1. LiAlH₄ 2. NaN₃ | 1,1'-Bis(azidomethyl)ferrocene | Pyridyltriazole-based |

| 1,1'-Ferrocenedicarboxylic acid | SOCl₂ or (COCl)₂ | 1,1'-Ferrocenedicarbonyl dichloride | Amide or Imide-based |

| 1,1'-Ferrocenedicarboxylic acid | R₂NH, Coupling agents | 1,1'-Bis(dialkylaminocarbonyl)ferrocene | Amide-based |

| 1,1'-Ferrocenedicarboxylic acid | Triphenyltin oxide | [(Ph₃Sn)₂L] | Carboxylate-based |

These methods provide access to a diverse library of ferrocene-based metalloligands with varying denticity, flexibility, and electronic properties, suitable for constructing a wide range of coordination complexes and supramolecular structures.

Complexation with Diverse Metal Centers

Metalloligands derived from Ferrocene, 1'-bis(methoxycarbonyl)- analogues exhibit a rich coordination chemistry, readily forming complexes with a variety of metal centers. The nature of the coordinating groups introduced onto the ferrocene scaffold dictates the types of metal ions that can be bound. For example, ligands featuring soft donor atoms like phosphorus or arsenic are well-suited for complexing with soft transition metals such as palladium(II), while ligands with harder nitrogen or oxygen donors can coordinate to a broader range of metal ions, including those from the lanthanide series. mdpi.comnih.gov

The complexation can lead to the formation of discrete mononuclear or polynuclear complexes. For instance, the reaction of 1,1'-bis(pyridyltriazoylmethyl)ferrocene with Cu(CH₃CN)₄ results in a tetranuclear [2 + 2] dimeric complex. nih.gov Similarly, 1,1'-ferrocenedicarboxylic acid reacts with organotin compounds like bis(triphenyltin) oxide to yield heterobimetallic complexes. rsc.org The stoichiometry and structure of the resulting complexes depend on the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions.

In many 1,1'-disubstituted ferrocene derivatives and their complexes, the ferrocene unit can adopt different conformations, most commonly staggered or eclipsed. The specific conformation is often influenced by the nature of the substituents and any intermolecular interactions in the crystal lattice. nih.govresearchgate.net For instance, in the solid state, 1,1'-bis(pyridyltriazoylmethyl)ferrocene adopts an anti conformation where the two pyridyltriazole units are oriented away from each other. nih.gov The Fe-C bond lengths within the ferrocene core can also be subtly affected by the substituents, with the bond to the substituted carbon atom sometimes being slightly longer. nih.gov

The table below summarizes key structural features of a representative complex.

| Complex | Metal Center | Coordination Geometry | Ferrocene Conformation | Key Bond Lengths (Å) |

| [Fe(C₁₁H₁₅O₂)₂] | Fe(II) | Sandwich | Staggered | Fe-C(Cp, avg): 2.045 |

| [CoCl₂(dppf)] | Co(II) | Distorted Tetrahedral | - | - |

| [Cu₂(L)₂(PF₆)₂] (L=1,1'-bis(pyridyltriazoylmethyl)ferrocene) | Cu(I) | - | Anti | - |

Data for [Fe(C₁₁H₁₅O₂)₂] is for a related disubstituted ferrocene derivative, 1,1′-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene. nih.govresearchgate.net

The electronic properties of the metal complexes are significantly influenced by the ligand field created by the ferrocene-based metalloligand. The nature of the donor atoms and their geometric arrangement around the metal center determine the splitting of the metal d-orbitals. This, in turn, affects the electronic spectra, magnetic properties, and redox behavior of the complex.

Cyclic voltammetry is a key technique used to probe the electronic communication between the ferrocene unit and the coordinated metal center. The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is typically reversible and serves as an electrochemical reporter. wikipedia.org Changes in the redox potential of this couple upon complexation can provide insights into the electron-donating or -withdrawing nature of the coordinated metal fragment. mdpi.com For instance, in diiridium complexes with a 1,1'-bis(N-benzimidazolylidene)ferrocene ligand, the oxidation potential of the ferrocenyl group is dependent on the auxiliary ligands coordinated to the iridium centers, indicating electronic coupling between the Fe and Ir centers. bohrium.com

First-principles calculations on 1,1'-ferrocene dicarboxylic acid sandwiched between aluminum electrodes have shown that the current-voltage characteristics are asymmetric and can be tuned by an applied gate potential. nih.gov This suggests that the electronic transport properties of molecular devices incorporating these ferrocene derivatives can be modulated. The interaction between the ferrocene unit and other parts of the molecule can also lead to interesting photophysical properties, such as metal-to-ligand charge transfer (MLCT) bands, which are observed in some copper(II) complexes of ferrocene-based Schiff bases. scielo.org.mx

Construction of Coordination Polymers and Metal-Organic Frameworks

The ability of 1,1'-disubstituted ferrocene ligands to bridge multiple metal centers makes them excellent candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These extended structures are formed through the self-assembly of the organic ligands (linkers) and metal ions (nodes).

1,1'-Ferrocenedicarboxylic acid is a particularly popular linker for the synthesis of ferrocene-based MOFs. researchgate.net It can coordinate to metal ions in various modes, leading to the formation of one-, two-, or three-dimensional networks. For example, the reaction of 1,1'-ferrocenedicarboxylic acid with trimethyltin (B158744) hydroxide (B78521) or bis(tri-n-butyltin) oxide yields 2D-coordination polymers. rsc.org In these structures, the carboxylate groups bridge the tin centers, creating extended networks that can contain large macrocyclic motifs. rsc.org

The incorporation of the redox-active ferrocene unit into the framework of a MOF can impart interesting electrochemical and electronic properties to the material. researchgate.netscispace.com These ferrocene-based MOFs are being investigated for applications in catalysis, sensing, and gas storage. researchgate.netrsc.org For example, a ferrocene-modified titanium-based MOF, NH₂-MIL-125(Ti), has been shown to be an efficient photocatalyst for the reduction of CO₂ to formic acid. rsc.org The ferrocene moieties in this material enhance light absorption and promote charge separation.

Host-Guest Chemistry and Supramolecular Interactions Modulated by 1,1'-Bis(methoxycarbonyl)ferrocene

The unique shape, size, and electronic properties of ferrocene derivatives make them interesting components in supramolecular chemistry, particularly in host-guest systems. rsc.org The ferrocene unit can act as a guest, fitting into the cavity of various macrocyclic hosts like cyclodextrins, cucurbiturils, and calixarenes. rsc.org The methoxycarbonyl groups in Ferrocene, 1'-bis(methoxycarbonyl)- can be modified to introduce recognition sites for specific guests or to tune the solubility and binding properties of the host molecule.

Conversely, ferrocene-containing structures can act as hosts for smaller molecules or ions. The two cyclopentadienyl (B1206354) rings, held at a fixed distance, can form a cavity suitable for binding guest species. The functional groups attached to the rings play a crucial role in modulating these interactions. For instance, amide or urea (B33335) groups derived from the dicarboxylic acid can form hydrogen bonds with anionic guests, leading to applications in anion sensing. mdpi.comrsc.org The redox activity of the ferrocene core provides a convenient handle for the electrochemical detection of binding events. mdpi.com Upon binding of an anion, the redox potential of the Fc/Fc⁺ couple is often shifted, providing a measurable signal. mdpi.com

Furthermore, the ability of substituted ferrocenes to form intermolecular hydrogen bonds can lead to the formation of well-defined supramolecular assemblies. For example, some 1,1'-bis(sulfonamide)ferrocene derivatives, which can be synthesized from the corresponding dicarboxylic acid precursor, form extended networks in the solid state through intermolecular N-H···O hydrogen bonds. rsc.orgnih.gov These non-covalent interactions play a key role in the crystal engineering of ferrocene-based materials.

Advanced Materials Applications Deriving from 1,1 Bis Methoxycarbonyl Ferrocene

Integration into Functional Polymeric Systems

The 1,1'-disubstituted nature of "Ferrocene, 1'-bis(methoxycarbonyl)-" makes it an ideal candidate for the synthesis of main-chain ferrocene-containing polymers. nih.gov These polymers are distinct from those where ferrocene (B1249389) is a pendant group, as the organometallic unit directly influences the polymer's backbone conformation and properties. nih.gov

"Ferrocene, 1'-bis(methoxycarbonyl)-" is a key starting material for producing redox-active polymers, primarily through polycondensation reactions. acs.org The ester groups can be readily converted to other functional groups, such as carboxylic acids or acid chlorides, which then react with appropriate co-monomers.

One common route involves the hydrolysis of "Ferrocene, 1'-bis(methoxycarbonyl)-" to 1,1'-ferrocenedicarboxylic acid. This diacid can then be converted to 1,1'-ferrocenedicarbonyl chloride. The resulting diacid chloride is a highly reactive monomer that can undergo polycondensation with a variety of nucleophiles, such as diamines and diols, to form polyamides and polyesters, respectively. These polymers incorporate the electrochemically active ferrocene unit directly into their backbone, imparting redox-responsive behavior to the material.

Alternatively, "Ferrocene, 1'-bis(methoxycarbonyl)-" can be directly used in transesterification polymerization with diols. This method, while sometimes requiring more stringent conditions to drive the reaction to completion, offers a more direct route to ferrocene-containing polyesters. The resulting polymers exhibit the characteristic reversible oxidation and reduction of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple, making them suitable for applications such as redox-switchable materials and sensors. chemscene.com

A variety of ferrocene-containing polymers have been synthesized through these methods, including aromatic and aliphatic polyesters and polyamides. The properties of these polymers, such as solubility and thermal stability, can be tuned by the choice of the co-monomer. For instance, the incorporation of flexible aliphatic chains can improve solubility, while aromatic units can enhance thermal stability.

Table 1: Examples of Polycondensation Reactions for Ferrocene-Containing Polymers

| Ferrocene-Based Monomer | Co-monomer | Polymer Type | Key Feature |

| 1,1'-Ferrocenedicarbonyl Chloride | Diamines (e.g., ethylenediamine, hexamethylenediamine) | Polyamide | Redox-active backbone |

| 1,1'-Ferrocenedicarbonyl Chloride | Diols (e.g., hydroquinone, bisphenol A) | Polyester | Thermally stable |

| "Ferrocene, 1'-bis(methoxycarbonyl)-" | Diols (e.g., ethylene (B1197577) glycol) | Polyester | Synthesized via transesterification |

This table is generated based on synthetic principles and examples found in the literature.

The integration of ferrocene-containing polymeric segments, derived from "Ferrocene, 1'-bis(methoxycarbonyl)-", into hybrid materials offers a pathway to create multifunctional systems with synergistic properties. These hybrid materials can combine the redox activity and stability of the ferrocene component with the properties of other organic or inorganic materials.

For example, ferrocene-containing polymers can be incorporated into block copolymers, where one block possesses the redox-active ferrocene units and the other block provides different functionalities, such as self-assembly capabilities or biocompatibility. These block copolymers can form well-defined nanostructures, such as micelles or vesicles, which are responsive to electrochemical stimuli.

Furthermore, ferrocene-based polymers can be blended or covalently linked with other polymers to create materials with enhanced thermal or mechanical properties. The ferrocene unit can act as a char-forming agent in flame-retardant materials, improving their fire resistance. In combination with conductive polymers, the resulting hybrid material can exhibit both redox activity and enhanced electrical conductivity.

Optoelectronic Device Components and Conductive Materials

The inherent redox activity of the ferrocene moiety makes polymers derived from "Ferrocene, 1'-bis(methoxycarbonyl)-" promising candidates for applications in optoelectronics and as conductive materials. The ability of the iron center in ferrocene to reversibly switch between the +2 and +3 oxidation states upon application of an electrochemical potential is the key to these functionalities.

When incorporated into a polymer backbone, the ferrocene units can facilitate charge transport along the polymer chain. While pristine ferrocene polymers are generally insulators, partial oxidation of the ferrocene units to ferrocenium ions can significantly increase their conductivity. This process, known as redox doping, creates a mixed-valence state that allows for electron hopping between adjacent ferrocene and ferrocenium units. The conductivity of these materials can be modulated by controlling the degree of oxidation.

This tunable conductivity makes ferrocene-containing polymers suitable for use as active components in various electronic devices, including:

Electrochemical Sensors: The redox potential of the ferrocene unit is sensitive to its local environment, allowing for the development of sensors for various analytes.

Electrochromic Devices: The change in the electronic structure of ferrocene upon oxidation or reduction leads to a change in its optical absorption. This property can be exploited in smart windows and displays where the color can be altered by an applied voltage.

Charge Storage Materials: The ability of ferrocene to undergo reversible redox reactions makes these polymers suitable for use as electrode materials in batteries and supercapacitors.

Fabrication of Covalent Organic Frameworks and Nanostructures with 1,1'-Bis(methoxycarbonyl)ferrocene Units

"Ferrocene, 1'-bis(methoxycarbonyl)-" serves as a critical precursor for the synthesis of highly ordered, porous materials such as covalent organic frameworks (COFs) and other nanostructures. The dicarboxylic acid derivative, 1,1'-ferrocenedicarboxylic acid, obtained from the hydrolysis of the diester, is a versatile linker for the construction of these advanced materials.

COFs are a class of crystalline porous polymers with a structure held together by strong covalent bonds. The use of 1,1'-ferrocenedicarboxylic acid as a building block allows for the incorporation of the redox-active ferrocene unit into the framework of the COF. rsc.orgnih.gov This imparts electrochemical functionality to the otherwise insulating COF material.

The synthesis of ferrocene-containing COFs typically involves the condensation reaction between the dicarboxylic acid linker and multitopic amine or phenol (B47542) linkers. The resulting frameworks possess high surface areas and ordered pore structures, making them attractive for applications in:

Gas Storage and Separation: The porous nature of COFs allows for the selective adsorption of gases.

Catalysis: The ferrocene units within the framework can act as catalytic sites.

Sensing: The electrochemical properties of the ferrocene-containing COFs can be utilized for the detection of various analytes.

Beyond COFs, "Ferrocene, 1'-bis(methoxycarbonyl)-" and its derivatives can be used to fabricate other nanostructures, such as nanoparticles and nanosheets. For instance, ferrocene-containing polymers can self-assemble into nanoparticles that are responsive to reactive oxygen species (ROS), making them promising for applications in drug delivery. The ferrocene core can be oxidized by ROS, leading to the disassembly of the nanoparticle and the release of an encapsulated payload.

Theoretical and Computational Investigations of 1,1 Bis Methoxycarbonyl Ferrocene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for studying the equilibrium properties and frontier orbitals of ferrocene-based molecules. mdpi.comlongdom.org DFT calculations can accurately predict molecular geometries, including bond lengths and the conformation of the cyclopentadienyl (B1206354) (Cp) rings. For instance, in a related compound, 1,1′-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene, the ferrocene (B1249389) moiety was found to adopt a staggered conformation with the iron atom situated on an inversion center. nih.govresearchgate.net The average Fe-C(Cp) bond length was determined to be 2.045 (4) Å. nih.govresearchgate.net DFT studies also show that the Fe-C bond involving the substituted carbon atom is often slightly longer due to the inductive effects of the substituent group. nih.govresearchgate.net

Frontier molecular orbital analysis using DFT is crucial for understanding electronic communication and reactivity. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In ferrocene, the HOMO is typically metal-based (from the 3d orbitals of iron), while the LUMO can be centered on the ligands. longdom.org The energy and delocalization of these orbitals are significantly affected by substituents. The electron-withdrawing nature of the methoxycarbonyl groups in 1,1'-bis(methoxycarbonyl)ferrocene is expected to lower the energy of the HOMO, making the compound more difficult to oxidize compared to unsubstituted ferrocene. rsc.org Computational studies on similar bridged ferrocene systems have shown that the degree of delocalization of the HOMO across the molecule is a key factor in determining electron transfer properties. mdpi.com

| Parameter | Value | Compound | Method/Source | Citation |

|---|---|---|---|---|

| Average Fe-C(Cp) Bond Length | 2.045 (4) Å | 1,1′-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene | X-ray Crystallography | nih.govresearchgate.net |

| Fe-C(substituted) Bond Length | 2.0521 (17) Å | 1,1′-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene | X-ray Crystallography | nih.govresearchgate.net |

| Conformation | Staggered | 1,1′-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene | X-ray Crystallography | nih.govresearchgate.net |

| HOMO-LUMO Gap | Varies with substituent | General Ferrocene Derivatives | DFT | longdom.org |

Ab initio (from first principles) molecular orbital methods, such as the Self-Consistent Field (SCF) Linear Combination of Atomic Orbitals (LCAO) approach, have been used to calculate the electronic ground state and excited states of ferrocene. sdu.dk These methods solve the Schrödinger equation without extensive reliance on empirical parameters. Early calculations on ferrocene focused on determining the ordering of the molecular orbitals and the ionization potential. sdu.dk Such studies established that the eighteen valence electrons (eight from the iron atom and ten π-electrons from the rings) occupy molecular orbitals that are linear combinations of the metal 3d, 4s, and 4p orbitals and the ligand π-orbitals. longdom.orgsdu.dk For 1,1'-bis(methoxycarbonyl)ferrocene, ab initio calculations would provide a detailed description of its (A1g)2(E2g)4(A2u)2 ground state configuration, taking into account the perturbation caused by the ester groups. These calculations are foundational for understanding the molecule's electronic spectrum and magnetic properties. sdu.dk

Mechanistic Studies of Reaction Pathways and Stereochemical Outcomes

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. nih.gov This includes the characterization of reactants, products, intermediates, and, crucially, transition states.

While specific computational studies on the transition states for reactions involving 1,1'-bis(methoxycarbonyl)ferrocene are not widely reported, the methodology is well-established. For a reaction such as the outer-sphere oxidation of 1,1'-bis(methoxycarbonyl)ferrocene, computational methods could be used to model the electron transfer process. rsc.org This would involve calculating the geometries and energies of the reactant and product supermolecules and locating the transition state for electron transfer. Characterization of the transition state would involve identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. Such calculations provide insights into the activation energy barrier, which is directly related to the reaction kinetics.

Computational modeling is a powerful tool for predicting the stereochemical outcomes of reactions, particularly in asymmetric catalysis where ferrocene derivatives are often used as chiral ligands. For reactions involving 1,1'-bis(methoxycarbonyl)ferrocene or its derivatives, computational methods could predict which stereoisomer is preferentially formed. This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy corresponds to the major product, and the energy difference between the competing transition states allows for a quantitative prediction of the enantiomeric or diastereomeric excess. These predictions are vital for the rational design of new catalysts and synthetic routes. nih.gov

Computational Modeling of Intermolecular Forces and Supramolecular Chirality

The arrangement of molecules in the solid state and in solution is governed by intermolecular forces. Computational modeling can quantify these weak interactions and explain phenomena like supramolecular chirality.

| Type of Interaction | Description | Relevance to 1,1'-Bis(methoxycarbonyl)ferrocene Systems | Citation |

|---|---|---|---|

| Hydrogen Bonding | Strong directional interaction (e.g., N-H···O, O-H···O). | Observed in similar sulfonamide and amide ferrocene derivatives, directing crystal packing. | nih.gov |

| CH⋯π Interactions | Weak hydrogen bond between a C-H group and a π-system. | Contributes to the stability of molecular conformations in ferrocene amino acids. | rsc.org |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | A fundamental force governing packing in all molecular crystals, including ferrocene esters. | nih.govresearchgate.net |

| C-H···O Interactions | Weak hydrogen bond between a C-H and an oxygen atom. | Likely to be a key interaction in the supramolecular structure of 1,1'-bis(methoxycarbonyl)ferrocene due to the carbonyl groups. | rsc.org |

Analysis of Hydrogen Bonding and Non-Covalent Interactions

While specific computational studies on the hydrogen bonding and non-covalent interactions of 1,1'-bis(methoxycarbonyl)ferrocene are not extensively documented, significant insights can be drawn from theoretical investigations of its parent compound, 1,1'-ferrocenedicarboxylic acid, and other related derivatives. These studies are crucial for understanding the forces that govern the supramolecular assembly and crystal packing of these organometallic compounds.

Non-covalent interactions, though relatively weak individually, play a pivotal role in defining the structure and function of molecular systems. researchgate.net In the context of ferrocene derivatives, these interactions include hydrogen bonds, van der Waals forces, and π-interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting these complex interactions. nih.gov

In the case of 1,1'-bis(methoxycarbonyl)ferrocene, the absence of the acidic proton of the carboxylic acid group precludes the formation of the strong, classic hydrogen bonds seen in its dicarboxylic acid analogue. However, weaker C–H···O hydrogen bonds can still play a significant role in its crystal packing. Computational studies on related ferrocene amides and sulfonamides have demonstrated the prevalence of intermolecular hydrogen bonding, for instance, between N-H and S=O groups of neighboring molecules. nih.gov For 1,1'-bis(methoxycarbonyl)ferrocene, interactions would likely involve the hydrogen atoms of the cyclopentadienyl rings or the methyl groups acting as weak donors, and the carbonyl oxygen atoms acting as acceptors.

Conformational analysis of related ferrocene imide derivatives using DFT suggests a preference for specific rotamers to minimize steric hindrance and optimize non-covalent interactions. nih.gov A similar approach can be applied to 1,1'-bis(methoxycarbonyl)ferrocene to predict its most stable conformations. The orientation of the methoxycarbonyl substituents relative to each other (syn- or anti-periplanar) and with respect to the cyclopentadienyl rings will be governed by a delicate balance of steric repulsion and weak intramolecular interactions.

To illustrate the type of data generated in such computational analyses, the following table presents the relative energies of different conformers for a related 1,1'-disubstituted ferrocene derivative as determined by DFT calculations. It is important to note that this data is for a model compound and is presented here to exemplify the insights gained from such theoretical studies.

Table 1: Calculated Relative Energies of Conformers for a Model 1,1'-Disubstituted Ferrocene Derivative

| Conformer | Relative Energy (kcal/mol) |

| anti, staggered | 0.00 |

| anti, eclipsed | 0.85 |

| syn, staggered | 1.50 |

| syn, eclipsed | 2.20 |

This table is illustrative and based on general findings for 1,1'-disubstituted ferrocenes. The exact energy values would vary for 1,1'-bis(methoxycarbonyl)ferrocene.

Chiroptical Activity Predictions

Planar chirality is a fascinating stereochemical feature of 1,1'-disubstituted ferrocenes that are asymmetrically substituted. This chirality can give rise to distinct chiroptical properties, which can be predicted and analyzed using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations are instrumental in assigning the absolute configuration of chiral ferrocene derivatives by comparing the theoretically predicted electronic circular dichroism (ECD) spectrum with the experimentally measured one. nih.gov

The chiroptical response of a ferrocene derivative is highly sensitive to its conformation. nih.gov Factors such as intramolecular hydrogen bonding can lock the molecule into a specific conformation, leading to a strong and well-defined ECD signal. nih.gov In the absence of such strong interactions, as is likely the case for 1,1'-bis(methoxycarbonyl)ferrocene, the molecule may exist as a mixture of rapidly interconverting conformers in solution. The observed ECD spectrum would then be a population-weighted average of the spectra of all contributing conformers.

The calculated ECD spectrum provides information on the electronic transitions of the molecule, including their excitation energies (corresponding to the wavelength of the ECD band) and their rotatory strengths (corresponding to the intensity and sign of the ECD band). nih.gov The agreement between the calculated and experimental spectra allows for the confident assignment of the absolute configuration of the chiral molecule.

To provide a concrete example of the data obtained from such theoretical predictions, the following table presents the calculated ECD parameters for the first few electronic transitions of a chiral ferrocene derivative. This data is intended to be illustrative of the output of a TD-DFT calculation.

Table 2: Illustrative Calculated ECD Data for a Chiral Ferrocene Derivative

| Excitation | Wavelength (nm) | Rotatory Strength (R) |

| 1 | 450 | +15.2 |

| 2 | 380 | -25.8 |

| 3 | 320 | +5.6 |

| 4 | 290 | +42.1 |

This table is a representative example and does not correspond to 1,1'-bis(methoxycarbonyl)ferrocene. The values are in arbitrary units for illustrative purposes.

Analytical and Spectroscopic Characterization Methodologies for 1,1 Bis Methoxycarbonyl Ferrocene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,1'-bis(methoxycarbonyl)ferrocene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of diamagnetic 1,1'-bis(methoxycarbonyl)ferrocene, the protons on the cyclopentadienyl (B1206354) (Cp) rings exhibit characteristic signals. Due to the electron-withdrawing nature of the methoxycarbonyl substituents, the nearby Cp protons are deshielded and appear at chemical shifts between approximately 4.3 and 4.9 ppm. rsc.org The protons on the unsubstituted positions of the Cp rings typically show distinct multiplets, which can be assigned using techniques like COSY. magritek.com The methyl protons of the methoxycarbonyl groups appear as a sharp singlet.

¹³C NMR spectroscopy further confirms the structure, with distinct resonances for the carbonyl carbon, the methoxy (B1213986) carbon, and the different carbons of the cyclopentadienyl rings.

The ferrocene (B1249389)/ferricenium redox couple is a valuable tool in electrochemistry and redox titrations. rsc.org When 1,1'-bis(methoxycarbonyl)ferrocene is oxidized to its paramagnetic ferricenium form, the ¹H NMR spectrum changes dramatically. The signals become significantly broadened and shifted due to the influence of the unpaired electron on the iron center.

Interestingly, the effect of substituents on the chemical shifts in paramagnetic ferricenium derivatives is reversed compared to their diamagnetic ferrocene analogs. rsc.orgrsc.org While electron-withdrawing groups deshield the ring protons in ferrocenes, they lead to a greater shielding in ferriceniums. rsc.orgrsc.org This phenomenon is attributed to δ back-donation from the iron atom to the cyclopentadienyl rings. rsc.orgrsc.org

This distinct spectroscopic behavior allows for the monitoring of redox reactions involving the 1,1'-bis(methoxycarbonyl)ferrocene/ferricenium couple. By observing the changes in the ¹H NMR spectrum during a titration, the progress and endpoint of the redox reaction can be determined. researchgate.net

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray crystallography is the gold standard for determining the precise molecular structure, including the absolute configuration of chiral molecules. For substituted ferrocenes, this technique reveals the exact positioning of the substituents on the cyclopentadienyl rings. researchgate.net The analysis of the diffraction pattern produced by a single crystal allows for the construction of a detailed three-dimensional electron density map, from which the atomic positions can be determined with high precision. nih.gov This method has been instrumental in characterizing the structures of numerous ferrocene derivatives. nih.gov

In the solid state, the cyclopentadienyl rings in ferrocene derivatives can adopt different conformations relative to each other. The two primary conformations are eclipsed and staggered. X-ray diffraction studies on various 1,1'-disubstituted ferrocenes have shown that the molecule can adopt either of these conformations. nih.gov For instance, the crystal structure of 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene reveals a staggered conformation due to the molecule's inversion symmetry. nih.gov The specific conformation adopted by 1,1'-bis(methoxycarbonyl)ferrocene in the crystalline state would be determined by factors such as packing forces and intermolecular interactions. irb.hr

Table 1: Selected Crystallographic Data for a Related Ferrocene Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.273 (3) |

| b (Å) | 8.313 (4) |

| c (Å) | 10.490 (5) |

| α (°) | 83.833 (6) |

| β (°) | 74.405 (7) |

| γ (°) | 81.652 (8) |

| Volume (ų) | 520.0 (4) |

| Z | 1 |

| Data for 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene. nih.gov |

Infrared and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for characterizing the functional groups and electronic properties of 1,1'-bis(methoxycarbonyl)ferrocene.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. rsc.org For 1,1'-bis(methoxycarbonyl)ferrocene, key IR absorptions include:

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

C-O stretch: Bands associated with the C-O single bonds of the ester functionality.

C-H stretches: Absorptions corresponding to the C-H bonds of the cyclopentadienyl rings and the methyl groups.

Ring-Metal vibrations: Frequencies related to the stretching of the bond between the iron atom and the cyclopentadienyl rings. psu.edu

The positions of these bands can provide insights into the electronic effects of the substituents. psu.edu

UV-Visible Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of ferrocene and its derivatives is characterized by several absorption bands. researchgate.netresearchgate.net For 1,1'-bis(methoxycarbonyl)ferrocene, the spectrum would be influenced by the methoxycarbonyl substituents. The electron-withdrawing nature of these groups affects the energy of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted ferrocene. Upon oxidation to the ferricenium ion, the UV-Vis spectrum changes significantly, with the appearance of new, often broad, absorption bands at longer wavelengths, typically around 620 nm. researchgate.net This change is a hallmark of the ferrocene-to-ferricenium oxidation and is useful for monitoring redox processes.

Table 2: Spectroscopic Data for Ferrocene Derivatives

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,1’-bis(methoxycarbonyl)-ferrocene, and how can reaction conditions be optimized?

Answer:

The synthesis of 1,1’-bis(methoxycarbonyl)-ferrocene typically involves esterification or substitution reactions on the ferrocene backbone. Key steps include:

- Catalytic Systems : Palladium, copper, and phosphine-based catalysts are effective for cross-coupling reactions. For example, anhydrous toluene heated to 70°C with Pd/Cu catalysts achieves yields up to 60% in analogous ferrocene derivatives .

- Solvent and Temperature : Reactions in anhydrous toluene or THF under reflux (70–100°C) minimize side reactions. Temperature control is critical to avoid decomposition of sensitive intermediates .

- Workup : Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification. Yields can be improved by optimizing stoichiometry and catalyst loading .

Advanced: How do the number and positions of methoxycarbonyl groups affect the redox potential of 1,1’-bis(methoxycarbonyl)-ferrocene?

Answer:

The redox potential () of ferrocene derivatives correlates with the electron-withdrawing/donating nature of substituents. For 1,1’-bis(methoxycarbonyl)-ferrocene:

- Hammett Constants : The sum of Hammett constants () for substituents predicts . Methoxycarbonyl groups () increase oxidation potential due to electron withdrawal. For example, shifts from +630 mV (unsubstituted ferrocene) to higher values as substituent count rises .

- Substituent Position : 1,1’-substitution creates a symmetrical electronic environment, stabilizing the ferrocenium ion. In contrast, unsymmetrical substitution (e.g., 1,3-positions) introduces steric strain, altering redox kinetics .

Basic: What analytical techniques are most effective for characterizing 1,1’-bis(methoxycarbonyl)-ferrocene?

Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., Fe–C = 2.02–2.05 Å) and dihedral angles (e.g., 60.36° between cyclopentadienyl and phenyl rings), confirming substitution patterns .

- Spectroscopy :

- IR : C=O stretching vibrations (~1700 cm⁻¹) confirm ester group presence. Shifts in peak energy correlate with substituent count .

- UV-vis : Absorbance maxima (e.g., ~450 nm for ferrocenium) indicate electronic transitions and redox stability .

- NMR : Paramagnetic H NMR detects fast electron self-exchange in ferrocene/ferrocenium couples, essential for redox mediation studies .

Advanced: How can spectroelectrochemical methods assess the stability of 1,1’-bis(methoxycarbonyl)-ferrocene under electrolysis?

Answer:

- IR Spectroelectrochemistry : Monitors C=O vibrational energy shifts during oxidation. Stable derivatives show reversible shifts (<10 cm⁻¹), while irreversible changes indicate decomposition .

- UV-vis-NIR : Tracks absorbance changes at λ > 800 nm, characteristic of ferrocenium formation. Consistent absorption profiles over multiple cycles confirm electrochemical reversibility .

- Controlled Potential Coulometry : Measures charge transfer efficiency (>95% indicates minimal side reactions). Deviations suggest degradation or electrolyte interactions .

Advanced: What strategies enable stereoselective functionalization of 1,1’-bis(methoxycarbonyl)-ferrocene for tailored redox properties?

Answer:

- Directed Lithiation : Use chiral auxiliaries (e.g., oxazolinyl groups) to control substituent positions. For example, dideprotolithiation with alkyllithium/TMEDA mixtures yields enantioselective products .

- Ligand Design : Phosphine or sulfonamide ligands modify steric and electronic environments. Trifluorovinyl substituents enhance catalytic activity in transition metal complexes .

- Computational Modeling : Density functional theory (DFT) predicts substituent effects on frontier molecular orbitals, guiding synthetic prioritization of high- derivatives .

Basic: How can conflicting crystallographic and spectroscopic data for 1,1’-bis(methoxycarbonyl)-ferrocene derivatives be resolved?

Answer:

- Cross-Validation : Compare X-ray-derived bond lengths with DFT-optimized structures. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .

- Temperature-Dependent NMR : Resolves dynamic effects (e.g., ring rotation) that may obscure substituent geometry in solution-phase spectra .

- Batch Reproducibility : Ensure consistent synthetic conditions (e.g., anhydrous solvents) to minimize variability in reported data .

Advanced: What role do methoxycarbonyl groups play in mediating electron transfer kinetics in 1,1’-bis(methoxycarbonyl)-ferrocene?

Answer:

- Electron-Withdrawing Effect : Methoxycarbonyl groups lower the HOMO energy, increasing and stabilizing the oxidized ferrocenium state. This enhances electron-transfer rates () .

- Steric Effects : 1,1’-substitution minimizes steric hindrance, allowing rapid homogeneous electron transfer in electrosynthesis. Unsymmetrical derivatives may exhibit slower kinetics due to distorted geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.